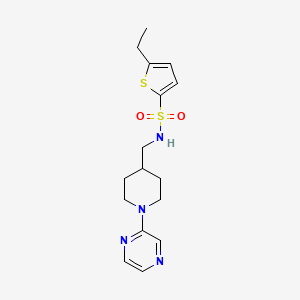
5-Ethyl-N-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)thiophen-2-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a combination of several functional groups, including a pyrazine ring, a piperidine ring, and a thiophene sulfonamide group.
Wissenschaftliche Forschungsanwendungen
5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They interact with their targets in various ways depending on the specific derivative and target involved .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities . They can affect various biochemical pathways depending on their specific structure and target .
Pharmacokinetics
Piperidine derivatives, in general, have been noted for their good admet (absorption, distribution, metabolism, excretion, and toxicity) characteristics .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities . The specific effects would depend on the exact derivative and its target .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the pyrazine and piperidine intermediates separately. These intermediates are then coupled using a suitable linker, such as a sulfonamide group, under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonamide derivatives and heterocyclic compounds with pyrazine and piperidine rings. Examples include:
- N-(pyrazin-2-yl)piperidine-4-carboxamide
- 5-ethyl-N-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- N-(pyrazin-2-yl)piperidine-4-sulfonamide
Uniqueness
What sets 5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE apart is its unique combination of functional groups, which confer distinct electronic and steric properties. These properties can enhance its binding affinity to specific molecular targets and improve its stability under various conditions, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
5-ethyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S2/c1-2-14-3-4-16(23-14)24(21,22)19-11-13-5-9-20(10-6-13)15-12-17-7-8-18-15/h3-4,7-8,12-13,19H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARKNNRIOLEIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
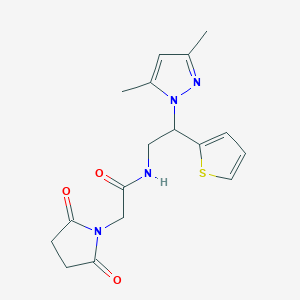


![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2456579.png)
![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide](/img/new.no-structure.jpg)
![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2456582.png)
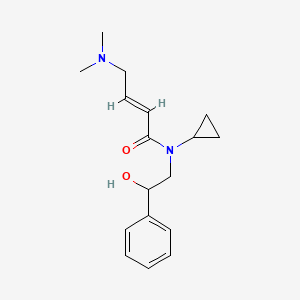
![2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2456584.png)
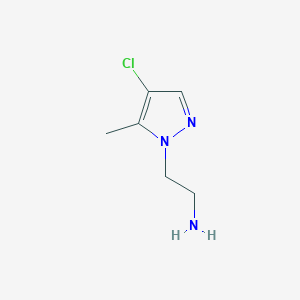
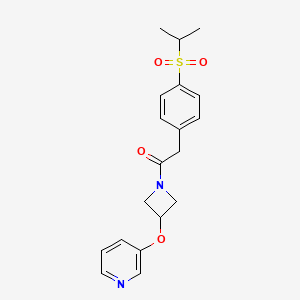
![N-[4-(acetylamino)phenyl]-1-allyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2456589.png)

![N-(2,5-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2456595.png)

